molecular formula C11H13BrFNS B13283377 N-(3-Bromo-4-fluorophenyl)thian-4-amine

N-(3-Bromo-4-fluorophenyl)thian-4-amine

Cat. No.: B13283377
M. Wt: 290.20 g/mol
InChI Key: NAZMOCASTPUOFY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H13BrFNS

Molecular Weight

290.20 g/mol

IUPAC Name

N-(3-bromo-4-fluorophenyl)thian-4-amine

InChI

InChI=1S/C11H13BrFNS/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

NAZMOCASTPUOFY-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorophenyl)thian-4-amine typically involves the reaction of 3-bromo-4-fluoroaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromo-4-fluorophenyl)thian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Bromo-4-fluorophenyl)thian-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Quinoline Derivatives
  • Example: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Core Structure: Quinoline (aromatic bicyclic system with nitrogen). Substituents: Bromo and difluoromethyl groups. Key Differences:
  • Enhanced aromaticity and planarity compared to thian-4-amine.
  • Synthesis : Robust methodology for library development via condensation reactions .
Triazole Derivatives
  • Example : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs
    • Core Structure : 1,2,4-Triazole (five-membered ring with three nitrogen atoms).
    • Substituents : 3-Bromophenyl and aryl groups.
    • Key Differences :
  • Smaller heterocycle with higher nitrogen content, influencing solubility and hydrogen-bonding capacity.
  • Synthesis: Condensation of hydrazine carboxamides with benzonitriles in n-butanol under basic conditions .
Imidazo-Pyridine Derivatives
  • Example: N-(3-Bromo-4-fluorophenyl)-2-(2-(dimethylamino)ethyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide Core Structure: Imidazo[4,5-b]pyridine (fused bicyclic system with two nitrogen atoms). Substituents: Dimethylaminoethyl and hydroxy groups. Key Differences:
Thiazole Derivatives
  • Example : 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-amine
    • Core Structure : Thiazole (five-membered ring with sulfur and nitrogen).
    • Substituents : 3-Bromo-4-fluorophenyl group.
    • Key Differences :
  • Smaller heterocycle with sulfur and nitrogen, offering distinct electronic properties.
  • Safety : Listed in GHS-compliant safety data sheets (handling precautions required) .
Biphenyl Derivatives
  • Example : N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine
    • Core Structure : Biphenyl (two connected aromatic rings).
    • Substituents : Bromophenyl and phenyl groups.
    • Key Differences :
  • Extended aromatic system likely reduces solubility but enhances thermal stability.
  • Applications : Used in organic synthesis for materials science .

Comparative Analysis Table

Compound Class Example Compound Core Structure Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes
Thian-4-amine This compound Thiane (S-heterocycle) 290.20 3-Bromo-4-fluorophenyl High-purity manufacturing (ISO-certified) API intermediate
Quinoline 6-Bromo-N-(3-difluoromethylphenyl)quinolin-4-amine Quinoline Not specified Bromo, difluoromethyl Condensation reactions Chemical probes/tool development
1,2,4-Triazole 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 1,2,4-Triazole Not specified 3-Bromophenyl, aryl n-Butanol/K₂CO₃ reflux Not disclosed
Imidazo-Pyridine Example 263 (Patent) Imidazo[4,5-b]pyridine 433.1 (M+1) Dimethylaminoethyl, hydroxy Substitution reactions Therapeutic candidate
Thiazole 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-amine Thiazole Not specified 3-Bromo-4-fluorophenyl Not disclosed Requires GHS safety protocols
Biphenyl N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine Biphenyl 400.31 Bromophenyl, phenyl Not disclosed Organic synthesis

Key Observations

  • Structural Impact on Properties: Thian-4-amine: The saturated sulfur ring may confer conformational flexibility and moderate lipophilicity, advantageous for membrane permeability in drug intermediates. Quinoline/Triazole/Imidazo-Pyridine: Aromatic or nitrogen-rich cores enhance binding to biological targets but may reduce solubility.
  • Synthetic Accessibility: Thian-4-amine is produced at high purity via optimized industrial processes, whereas quinoline and triazole derivatives require multi-step condensation or reflux conditions .
  • Applications: Thian-4-amine is primarily an API intermediate, while imidazo-pyridine and quinoline derivatives are explored as therapeutic candidates or chemical probes .

Biological Activity

N-(3-Bromo-4-fluorophenyl)thian-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a detailed examination of the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thian moiety with bromine and fluorine substituents on the phenyl ring. The presence of these halogen atoms is believed to enhance its interaction with biological targets, potentially leading to improved pharmacological efficacy compared to similar compounds. The typical synthesis involves several steps, including the reaction of 3-bromo-4-fluoroaniline with thian-4-amine under controlled conditions. Industrial methods may optimize these steps for large-scale production using continuous flow reactors.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various contexts:

  • Anti-inflammatory Properties : Studies have suggested that this compound may inhibit specific enzymes or receptors involved in inflammatory processes, making it a candidate for developing treatments for inflammatory diseases.
  • Analgesic Effects : Preliminary findings indicate potential analgesic effects, which could be beneficial in pain management therapies.

The mechanism of action appears to involve the compound's interaction with specific molecular targets, leading to changes in cellular processes. It is hypothesized that the bromine and fluorine substituents may influence the binding affinity to these targets, enhancing therapeutic effects.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. Variations in halogen placement and substitution can lead to significant differences in efficacy:

Compound NameStructural FeaturesUnique Aspects
N-(3-Bromo-2-fluorophenyl)thian-4-amineSimilar thian moiety but different fluorine positionMay exhibit different reactivity due to fluorine's position
N-(2-Bromo-5-fluorophenyl)thian-4-amineDifferent bromine and fluorine positionsVariation in biological activity based on halogen placement
N-(3-Bromo-4-chlorophenyl)thian-4-amineChlorine instead of fluorinePotentially different pharmacological profiles due to chlorine's properties

This table highlights how modifications to the structure can significantly influence biological activity, emphasizing the importance of SAR studies for optimizing therapeutic applications.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines in human cell lines. These findings support its potential use as an anti-inflammatory agent in clinical settings.
  • Analgesic Research : Animal model studies have shown that this compound can reduce pain responses comparable to established analgesics, indicating its potential for pain management applications.
  • Comparative Studies : Research comparing this compound with structurally similar compounds has revealed that it exhibits superior binding affinity and biological activity against specific targets, underscoring its unique pharmacological profile.

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